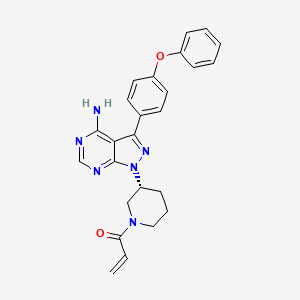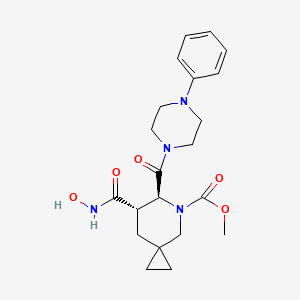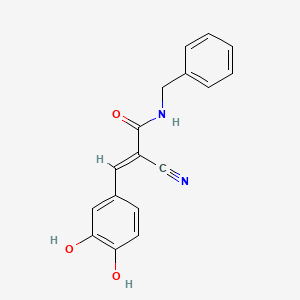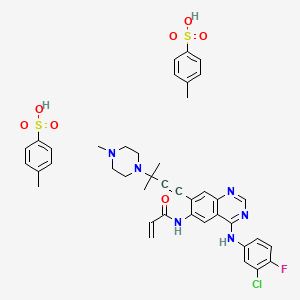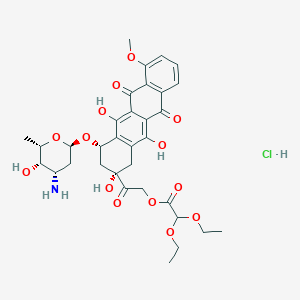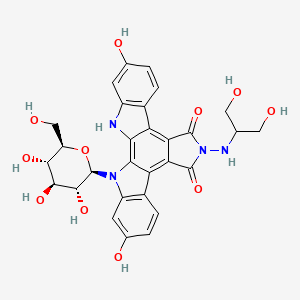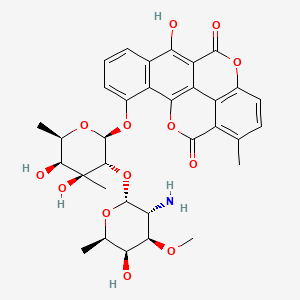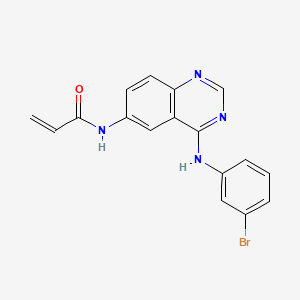
PD168393
Overview
Description
PD-168393 is a potent, selective, and cell-permeable inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is known for its irreversible inhibition of EGFR, making it a valuable tool in cancer research and treatment .
Mechanism of Action
Target of Action
The primary targets of PD168393 are the Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src . EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization and tyrosine autophosphorylation, thus triggering a series of downstream processes that promote cell proliferation .
Mode of Action
This compound acts by irreversibly inactivating the EGF receptor . It achieves this by binding to the ATP-binding pocket of the EGFR tyrosine kinase, thereby inhibiting the receptor’s autophosphorylation . This suppression of autophosphorylation continues even after the compound is removed, indicating the irreversible nature of its action .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. It leads to the suppression of the Akt and mTOR activation, which are key components of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation . This suppression results in increased autophagic activity .
Result of Action
The result of this compound’s action is a cytostatic response in cells, meaning it inhibits cell proliferation . It has been shown to produce tumor growth inhibition in certain cancer models . Moreover, the compound’s ability to induce autophagy and suppress Akt and mTOR activation suggests a role in promoting cell death under certain conditions .
Biochemical Analysis
Biochemical Properties
PD168393 interacts with the EGFR tyrosine kinase and ErbB2 . It irreversibly inactivates the EGF receptor, but is inactive against insulin receptor, PDGFR, FGFR, and PKC . This suggests that this compound has a specific interaction with EGFR and ErbB2, and does not interact with other enzymes or proteins such as insulin receptor, PDGFR, FGFR, and PKC .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it suppresses EGF-dependent receptor autophosphorylation in A431 cells during continuous exposure . It also inhibits heregulin-induced tyrosine phosphorylation in MDA-MB-453 cells . Furthermore, this compound induces a cytostatic but not a cytotoxic response in malignant peripheral nerve sheath tumor cells, accompanied by suppression of Akt and mTOR activation and increased autophagic activity .
Molecular Mechanism
This compound exerts its effects at the molecular level by irreversibly inactivating the EGF receptor . This inactivation is achieved through alkylation of Cys-773 within the ATP binding pocket . This prevents the receptor from activating itself, which is a prerequisite for binding of downstream adaptor proteins .
Temporal Effects in Laboratory Settings
This compound has been shown to suppress EGF-dependent receptor autophosphorylation in A431 cells during continuous exposure, with continuous suppression even after 8 hours in compound-free medium . This suggests that this compound has long-lasting effects on cellular function.
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective in vivo, producing tumor growth inhibition of 115% after 15 days of treatment in human epidermoid carcinoma xenografts in mice . The dosage used in this study was 58 mg/kg, administered once daily .
Metabolic Pathways
Given its role as an EGFR tyrosine kinase inhibitor, it is likely that this compound impacts pathways related to EGFR signaling .
Transport and Distribution
Given its role as an EGFR inhibitor, it is likely that this compound is transported to areas of the cell where EGFR is located .
Subcellular Localization
Given its role as an EGFR inhibitor, it is likely that this compound localizes to areas of the cell where EGFR is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
PD-168393 can be synthesized through a multi-step process involving the reaction of 4-(3-bromophenylamino)-6-acrylamidoquinazoline with various reagents under specific conditions. The detailed synthetic route includes the following steps:
Formation of the quinazoline core: This involves the reaction of appropriate starting materials to form the quinazoline ring.
Bromination: Introduction of the bromine atom at the desired position on the quinazoline ring.
Acrylamide formation: Addition of the acrylamide group to the quinazoline core.
Industrial Production Methods
Industrial production of PD-168393 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
PD-168393 undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of specific atoms or groups within the molecule.
Oxidation and reduction reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving PD-168393 include:
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Nucleophiles and electrophiles: For substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of PD-168393, while substitution reactions may result in various substituted analogs .
Scientific Research Applications
PD-168393 has a wide range of scientific research applications, including:
Cancer research: As an EGFR inhibitor, it is used to study the role of EGFR in cancer cell proliferation and survival.
Signal transduction studies: Investigating the pathways and mechanisms involved in EGFR signaling.
Drug development: Serving as a lead compound for the development of new cancer therapies
Comparison with Similar Compounds
PD-168393 is unique in its irreversible inhibition of EGFR, which distinguishes it from other EGFR inhibitors that may be reversible. Similar compounds include:
Gefitinib: A reversible EGFR inhibitor.
Erlotinib: Another reversible EGFR inhibitor.
Afatinib: An irreversible EGFR inhibitor but with different specificity and potency compared to PD-168393.
PD-168393’s high specificity and irreversible binding make it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h2-10H,1H2,(H,21,23)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUBKQUPEREOGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274444 | |
| Record name | pd 168393 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194423-15-9 | |
| Record name | PD 168393 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194423-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD 168393 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-168393 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07662 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pd 168393 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-168393 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R996Y9T0I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PD168393 and how does it interact with this target?
A1: this compound irreversibly inhibits EGFR tyrosine kinase by targeting Cys797, a cysteine residue located in a conserved α-helix at the lip of the ATP-binding pocket. [] This covalent modification prevents ATP binding and subsequent phosphorylation activity of EGFR. [, , , , ]
Q2: What are the downstream effects of this compound-mediated EGFR inhibition?
A2: this compound-mediated EGFR inhibition has been shown to:
- Reduce cell proliferation and induce apoptosis: In various cancer cell lines, including lung cancer, breast cancer, and malignant peripheral nerve sheath tumor cells. [, , , , ]
- Suppress ERK1/2 and Akt signaling pathways: These pathways are often dysregulated in cancer, and their inhibition contributes to the anti-tumor effects of this compound. [, , , , , ]
- Modulate inflammatory responses: By reducing the production of pro-inflammatory cytokines, such as IL-8/CXCL8 and TNF-α, in epithelial cells. [, , ]
- Affect cell morphology and invasiveness: By altering the activation of integrins and downstream signaling pathways. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C18H14BrN3O2, and its molecular weight is 396.24 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided articles do not contain specific spectroscopic data, techniques like NMR and mass spectrometry are commonly employed to confirm the structure and purity of synthesized this compound. []
Q5: How do structural modifications to the this compound scaffold affect its inhibitory activity?
A5: Research utilizing modified 4-anilinoquinazoline derivatives, similar to this compound, have demonstrated the impact of structural changes on their inhibitory activity: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
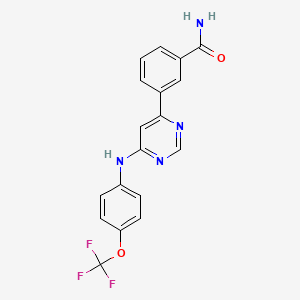
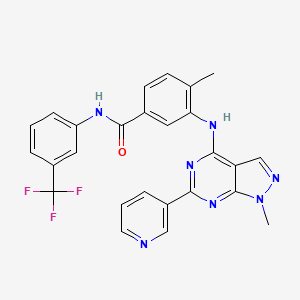
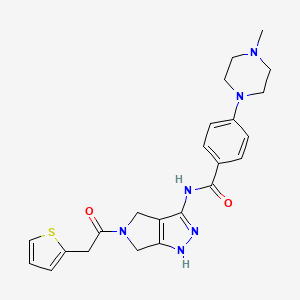
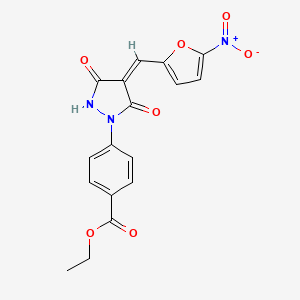

![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)
